molecular formula C23H24N4O3 B10990237 1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

Cat. No.: B10990237
M. Wt: 404.5 g/mol
InChI Key: MWIRBYVWCYLTSS-UHFFFAOYSA-N
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Description

1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is a complex organic compound that features an indole core structure. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in various biological processes

Preparation Methods

The synthesis of 1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide involves multiple steps. One common approach is the transformation of itaconic acid into 1-methyl and 1-phenyl substituted derivatives, followed by amidation with aliphatic amines . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods may involve parallel synthesis techniques to optimize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, indole derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound’s unique structure makes it a valuable target for drug discovery and development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context . For instance, in cancer research, indole derivatives may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Compared to other indole derivatives, 1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds include other indole-based molecules with varying substituents, such as indole-3-acetic acid and serotonin . The presence of the pyrrolidinyl and phenyl groups in this compound adds to its distinct chemical and biological properties .

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

1-methyl-N-[2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]ethyl]indole-2-carboxamide

InChI

InChI=1S/C23H24N4O3/c1-26-19-10-6-5-7-16(19)13-20(26)23(30)25-12-11-24-22(29)17-14-21(28)27(15-17)18-8-3-2-4-9-18/h2-10,13,17H,11-12,14-15H2,1H3,(H,24,29)(H,25,30)

InChI Key

MWIRBYVWCYLTSS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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